molecular formula C12H15FN2O6 B8120717 2'alpha-Fluoro-3'-O-acetylthymidine

2'alpha-Fluoro-3'-O-acetylthymidine

Cat. No.: B8120717
M. Wt: 302.26 g/mol
InChI Key: CUYGJCJOKALVOG-TURQNECASA-N
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Description

2’alpha-Fluoro-3’-O-acetylthymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been modified to include a fluorine atom at the 2’alpha position and an acetyl group at the 3’ position. These modifications can significantly alter its biological activity and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’alpha-Fluoro-3’-O-acetylthymidine typically involves multiple steps, starting from thymidine. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 2’alpha position. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Acetylation: The hydroxyl group at the 3’ position is acetylated using acetic anhydride in the presence of a base like pyridine. This step is usually carried out at room temperature.

Industrial Production Methods

Industrial production of 2’alpha-Fluoro-3’-O-acetylthymidine would likely involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2’alpha-Fluoro-3’-O-acetylthymidine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

    Hydrolysis: 3’-Hydroxythymidine.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

2’alpha-Fluoro-3’-O-acetylthymidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 2’alpha-Fluoro-3’-O-acetylthymidine involves its incorporation into DNA during replication. The presence of the fluorine atom and the acetyl group can disrupt normal DNA synthesis and function, leading to cell death or inhibition of viral replication. This makes it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    3’-O-Acetylthymidine: Lacks the fluorine atom but has the acetyl group at the 3’ position.

    2’-Fluoro-2’-deoxyuridine: Similar fluorine modification but based on uridine instead of thymidine.

    5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5 position of uracil.

Uniqueness

2’alpha-Fluoro-3’-O-acetylthymidine is unique due to the combination of the fluorine atom and the acetyl group, which can provide distinct biological activities and chemical properties compared to other nucleoside analogs. This dual modification can enhance its stability, specificity, and efficacy in various applications.

Properties

IUPAC Name

[(2R,3R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O6/c1-5-3-15(12(19)14-10(5)18)11-8(13)9(20-6(2)17)7(4-16)21-11/h3,7-9,11,16H,4H2,1-2H3,(H,14,18,19)/t7-,8-,9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYGJCJOKALVOG-TURQNECASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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